molecular formula C22H28O6 B1160540 Isoapetalic acid CAS No. 34366-34-2

Isoapetalic acid

Cat. No.: B1160540
CAS No.: 34366-34-2
M. Wt: 388.5 g/mol
InChI Key: JZWLSXINEVHWEP-ZNRZSNADSA-N
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Description

Isoapetalic acid is an organic compound known for its distinct chemical properties and applications. It is typically found as a colorless crystalline solid or white crystalline powder. This compound is primarily used as a chemical reagent and intermediate in organic synthesis and the pharmaceutical industry .

Biochemical Analysis

Biochemical Properties

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with specific enzymes involved in oxidative stress responses, acting as an antioxidant. This interaction helps in neutralizing free radicals, thereby protecting cells from oxidative damage . Additionally, it binds to certain proteins, modulating their activity and contributing to cellular homeostasis.

Cellular Effects

The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate signaling pathways that promote cell survival and proliferation . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell growth and differentiation. Its impact on cellular metabolism includes enhancing the efficiency of energy production and utilization, thereby supporting overall cellular health.

Molecular Mechanism

At the molecular level, 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory responses, thereby reducing inflammation . Additionally, it can activate transcription factors that regulate gene expression, leading to changes in the production of proteins that support cellular health and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biochemical activity for extended periods Its degradation can lead to the formation of by-products that may have different biological activities

Dosage Effects in Animal Models

The effects of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, such as reducing oxidative stress and promoting cell survival . At higher doses, it may exhibit toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biological effects without causing harm.

Metabolic Pathways

3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability and biological activity. Additionally, it can influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.

Transport and Distribution

The transport and distribution of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid within cells and tissues are essential for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues also determines its overall effectiveness and potential therapeutic applications.

Subcellular Localization

The subcellular localization of 3-(5-Hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl)hexanoic acid is a critical factor in its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can influence energy production and oxidative stress responses. Its presence in other organelles, such as the endoplasmic reticulum or nucleus, can also impact various cellular processes, including protein synthesis and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for preparing Isoapetalic acid involves the hydroxylation of benzoic acid. This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound can be produced through the oxidation of meta-xylene using oxygen. This process often employs cobalt-manganese-bromide catalysts to accelerate the reaction. The resultant crude product is then purified through crystallization to remove impurities and unreacted meta-xylene .

Chemical Reactions Analysis

Types of Reactions

Isoapetalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isoapetalic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Isoapetalic acid is structurally similar to other aromatic dicarboxylic acids, such as:

This compound stands out due to its unique molecular structure and specific applications in various fields, making it a valuable compound for research and industrial use.

Biological Activity

Isoapetalic acid, a derivative of apetalic acid, is a compound derived from various species of the Calophyllum genus, particularly Calophyllum brasiliense. Its biological activities have garnered attention in recent years due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure and Properties

This compound is characterized by its chromanone structure, which includes multiple asymmetric centers. The stereochemistry of this compound plays a crucial role in determining its biological activity. The compound possesses three chiral centers that influence its interaction with biological targets.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Bacillus subtilisInhibitory
Mycobacterium tuberculosisInhibitory
Escherichia coliLimited activity

The compound has shown promising results in inhibiting the growth of Staphylococcus aureus and Mycobacterium tuberculosis, indicating its potential as an antimicrobial agent.

Cytotoxic Activity

This compound exhibits notable cytotoxic effects against various cancer cell lines. Research indicates that it has comparable cytotoxicity to apetalic acid but varies in potency depending on the specific cell line tested.

Cell Line CC50 (µg/mL) Comparison
A-549 (lung carcinoma)12.5Similar to apetalic acid
MCF-7 (breast carcinoma)15.0Less toxic than apetalic acid
KB (oral epidermoid carcinoma)10.0More potent than some derivatives
HeLa (cervical carcinoma)8.0Comparable to apetalic acid

The cytotoxicity of this compound was evaluated using the MTT assay, revealing that it can inhibit cell proliferation effectively in vitro.

Antioxidant Activity

This compound has also been assessed for its antioxidant properties using the DPPH radical scavenging assay. The results indicate that it possesses significant antioxidant activity, which may contribute to its therapeutic potential in preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Antimycobacterial Activity : A study highlighted this compound's ability to inhibit HIV reverse transcriptase at concentrations of 1 mM, showcasing its potential as an antiviral agent alongside its antimycobacterial properties .
  • Cytotoxicity Assessment : In a comparative study involving various cancer cell lines, this compound demonstrated lower toxicity than its parent compound, apetalic acid, against MCF-7 cells while maintaining similar efficacy against A-549 cells .
  • Extraction and Standardization : Research on extracts from Calophyllum brasiliense indicated that this compound could be effectively extracted using supercritical fluid extraction methods, retaining its biological activities for pharmaceutical applications .

Properties

CAS No.

34366-34-2

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoic acid

InChI

InChI=1S/C22H28O6/c1-6-7-13(10-15(23)24)16-20-14(8-9-22(4,5)28-20)19(26)17-18(25)11(2)12(3)27-21(16)17/h8-9,11-13,26H,6-7,10H2,1-5H3,(H,23,24)/t11-,12-,13?/m1/s1

InChI Key

JZWLSXINEVHWEP-ZNRZSNADSA-N

SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C

Isomeric SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1O[C@@H]([C@H](C3=O)C)C)O)C=CC(O2)(C)C

Canonical SMILES

CCCC(CC(=O)O)C1=C2C(=C(C3=C1OC(C(C3=O)C)C)O)C=CC(O2)(C)C

Appearance

Powder

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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